molecular formula C23H16F3N3O6 B607566 富拉西姆他 CAS No. 1488354-15-9

富拉西姆他

货号 B607566
CAS 编号: 1488354-15-9
分子量: 487.39
InChI 键: JDARDSVOVYVQST-MRXNPFEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate . It is under investigation in clinical trial NCT02452515, a single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY1142524 in clinically stable patients with left-ventricular dysfunction .


Molecular Structure Analysis

Fulacimstat has a molecular formula of C23H16F3N3O6 . Its exact mass is 487.10 and its molecular weight is 487.390 . The IUPAC name is 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid .


Physical And Chemical Properties Analysis

Fulacimstat has a molecular formula of C23H16F3N3O6 and a molecular weight of 487.390 . The elemental analysis shows that it contains Carbon (56.68%), Hydrogen (3.31%), Fluorine (11.69%), Nitrogen (8.62%), and Oxygen (19.70%) .

科学研究应用

  1. 富拉西姆他在心肌梗死后左心室功能不全中的应用:富拉西姆他被研究用于心肌梗死 (MI) 后左心室功能不全 (LVD) 患者的安全性和耐受性。该研究发现,富拉西姆他在不同剂量下是安全且耐受性良好的。重要的是,与安慰剂治疗相比,对生命体征或钾水平没有临床相关影响。这支持了在急性 MI 后患者中对富拉西姆他进行未来临床试验(Düngen et al., 2019)

  2. 对心肌梗死后心脏重塑的影响:另一项研究评估了富拉西姆他对急性 ST 段抬高型心肌梗死 (STEMI) 后不良心脏重塑的影响。试验得出的结论是,虽然富拉西姆他安全且达到高血浆浓度,但它并未显着影响心脏重塑,表明在这种情况下没有治疗益处(Duengen et al., 2020)

  3. 在糖尿病肾病中的应用:还探讨了富拉西姆他对 II 型糖尿病和糖尿病肾病 (DKD) 患者蛋白尿的潜在影响。该研究表明富拉西姆他安全,但并未显着降低 DKD 患者的蛋白尿。这表明chymase 抑制剂在 DKD 中可能没有治疗作用(Rossing et al., 2020)

安全和危害

Fulacimstat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is advised to flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water and call a physician .

未来方向

Fulacimstat is being developed as a potential new target for post-myocardial infarction therapy . It has a multi-functional anti-remodeling effect that reduces left ventricular dysfunction after myocardial infarction . The safety profile and the absence of effects on blood pressure or heart rate in a chronic patient population having similar comorbidities and receiving similar comedication as patients after acute MI support future clinical trials with Fulacimstat in patients after acute MI .

属性

IUPAC Name

1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDARDSVOVYVQST-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulacimstat

CAS RN

1488354-15-9
Record name Fulacimstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulacimstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FULACIMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
64
Citations
HD Duengen, RJ Kim, D Zahger, K Orvin… - American Heart …, 2020 - Elsevier
… , fulacimstat prevented worsening of heart function in acute and chronic post MI settings by reducing adverse cardiac remodeling.11., 12. Fulacimstat … the effects of fulacimstat on cardiac …
Number of citations: 12 www.sciencedirect.com
P Rossing, J Strand, A Avogaro, M Becka… - Nephrology Dialysis …, 2021 - academic.oup.com
… This study investigated the effects of the chymase inhibitor fulacimstat on … or fulacimstat, respectively. Analysis of covariance revealed a least square mean UACR ratio (fulacimstat/…
Number of citations: 11 academic.oup.com
HD Düngen, L Kober, S Nodari… - Clinical …, 2019 - Wiley Online Library
… The chymase inhibitor fulacimstat is developed as a first‐in‐class treatment option for the … The aim of the study was to examine the safety and tolerability of fulacimstat in patients with …
Number of citations: 17 accp1.onlinelibrary.wiley.com
HD Duengen, RJ Kim, D Zahger, K Orvin… - European Heart …, 2019 - academic.oup.com
87Effects of the chymase inhibitor fulacimstat on adverse cardiac remodelling after acute myocardial infarction - Results of the CHIARA MIA 2 trial | European Heart Journal | Oxford …
Number of citations: 1 academic.oup.com
SSP Nemani, L Lunding, M Wegmann… - A32. UPDATES IN …, 2022 - atsjournals.org
… +Poly I:C) after Fulacimstat treatment compared to controls (p<… , p<0.05), whilst with Fulacimstat treatment, there was no … during exacerbation after Fulacimstat treatment. MMP9 along …
Number of citations: 0 www.atsjournals.org
M Weckmann, T Bahmer, JM Sand… - European respiratory …, 2021 - Eur Respiratory Soc
… In our model, fulacimstat treatment increased levels of IL-33 in OVA and exacerbating … In line with this, fulacimstat treatment in our model led to significantly elevated eotaxin levels in …
Number of citations: 16 erj.ersjournals.com
PI Georgianos, R Agarwal - Nephrology Dialysis Transplantation, 2022 - academic.oup.com
… a 2:1 ratio to receive fulacimstat (25 mg/day) or a placebo for 24 weeks. Fulacimstat was well … Despite the fact that fulacimstat achieved mean total trough concentrations that were 9-fold …
Number of citations: 4 academic.oup.com
A Morales-Maldonado, M Humphry, N Figg… - Atherosclerosis, 2023 - Elsevier
… To stop the reactions, additional fulacimstat (40 μM) was added to all samples and placed on … 6E), which was fulacimstat inhibitable. This shows that chymase is capable of cleaving and …
Number of citations: 5 www.sciencedirect.com
M Weckmann, T Bahmer, JMB Sand, SR Rønnow… - 2021 - Eur Respiratory Soc
Introduction: COL4A3 degradation is significantly increased in severe, exacerbating type 2 asthmatics and correlates with increased chymase positive mast cells (mouse model of …
Number of citations: 2 openres.ersjournals.com
CM Ferrario, S Ahmad, R Speth… - Expert Opinion on …, 2023 - Taylor & Francis
… In a phase II trial (NCT03412006), Fulacimstat was administered for six months to type II … In addition, the trial assessed the safety and tolerability of Fulacimstat. While Fulacimstat was …
Number of citations: 5 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。